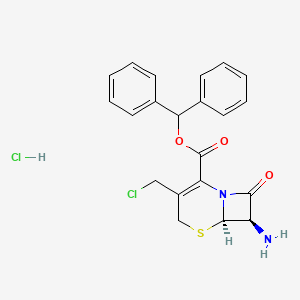

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

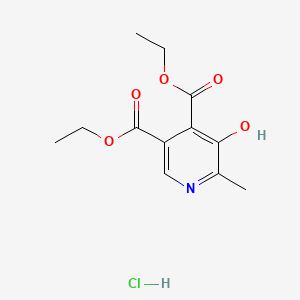

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride, also known as 7-ACMA hydrochloride, is a chemical compound with the molecular formula C21H20Cl2N2O3S . It is a useful research chemical .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI codeInChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16 (23)19 (25)24 (20)17 (15)21 (26)27-18 (13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H/t16-,20-;/m1./s1 . The compound has a molecular weight of 451.4 g/mol . Chemical Reactions Analysis

The specific chemical reactions involving 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride are not detailed in the search results. More detailed information may be found in specialized chemical databases or scientific literature .Physical And Chemical Properties Analysis

The compound has a molecular formula of C21H20Cl2N2O3S and a molecular weight of 451.4 g/mol . Its IUPAC name is benzhydryl (6 R ,7 R )-7-amino-3- (chloromethyl)-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate;hydrochloride .Scientific Research Applications

Synthesis Improvement : The compound was used to synthesize 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride with a high purity and yield, suitable for scale-up production (Cheng Qing-fang, 2005).

Intermediate in Antibiotics : It served as an intermediate in the synthesis of cefoselis sulfate, a cephalosporin antibiotic (Dai Xu-yong, 2009).

Cephamycin Synthesis : The compound is key in synthesizing 7α-Methoxy-7β-Amino-3-[(1-Methyl-1-H-tetrazo-5-yl) thiomethyl]-3-cephem-4-carboxylic acid diphenylmethyl ester, important for preparing 7α-methoxycephalosporins (Jin Ning-ren, 2011).

Development of New Antibiotics : It was used in the development of new orally active cephalosporins like FK027, which have expanded antimicrobial activity and high stability to β-lactamases (H. Yamanaka et al., 1985).

Process Optimization : An improved process for preparing diphenylmethyl 7β-phenylacetamido-3-hydroxymethyl-3-cephem-4-carboxylate, a crucial intermediate in cephalosporin chemistry, was developed using this compound (Keping Yu et al., 2009).

Green Synthesis Applications : The compound was employed in the green synthesis of Cefdinir, indicating its role in environmentally friendly chemical processes (Zhong Wei-hui, 2013).

Mechanism of Action

Target of Action

7-ACMA hydrochloride, also known as 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride, is primarily used as an intermediate in the preparation of cephalosporin antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes, which play a crucial role in maintaining the structural integrity of the bacterial cell.

Future Directions

properties

IUPAC Name |

benzhydryl (6R,7R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O3S.ClH/c22-11-15-12-28-20-16(23)19(25)24(20)17(15)21(26)27-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,16,18,20H,11-12,23H2;1H/t16-,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYOATPRFNMLSX-KYSFMIDTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid diphenylmethyl ester hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[(ethoxycarbonyl)amino]ethoxycarbamate](/img/structure/B585613.png)

![5,5-Dimethyl-3,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B585627.png)